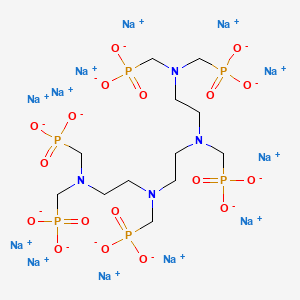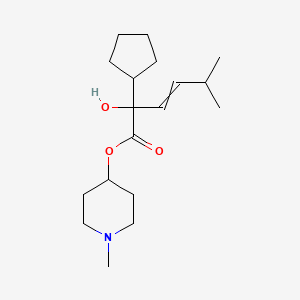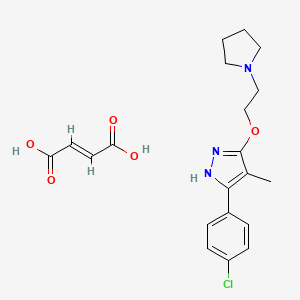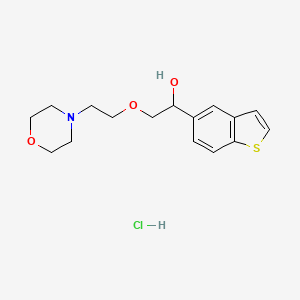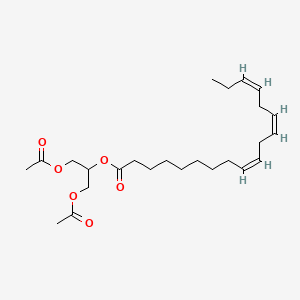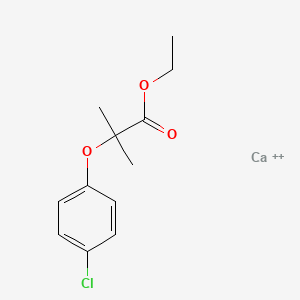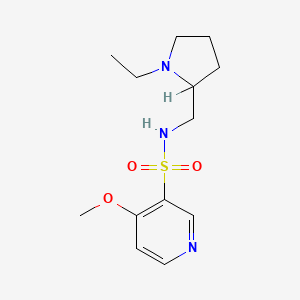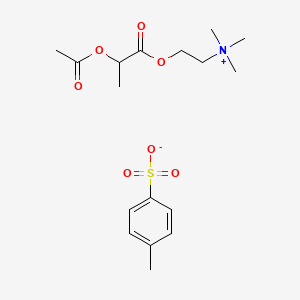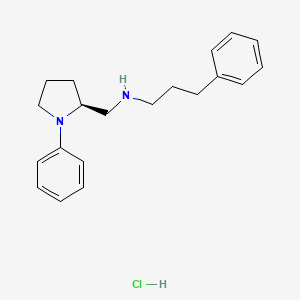
2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)- is a chemical compound with the molecular formula C20H26N2ClH and a molecular weight of 330.94 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)- involves several steps. The synthetic routes typically include the reaction of pyrrolidine with phenylpropylamine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2-Pyrrolidinemethanamine, 1-phenyl-N-(3-phenylpropyl)-, monohydrochloride, (S)- can be compared with similar compounds such as 2-Pyrrolidinemethanamine, N-methyl-1-phenyl-N-(3-
Properties
CAS No. |
142469-68-9 |
|---|---|
Molecular Formula |
C20H27ClN2 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
3-phenyl-N-[[(2S)-1-phenylpyrrolidin-2-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c1-3-9-18(10-4-1)11-7-15-21-17-20-14-8-16-22(20)19-12-5-2-6-13-19;/h1-6,9-10,12-13,20-21H,7-8,11,14-17H2;1H/t20-;/m0./s1 |
InChI Key |
LZFVSKNSYMNLMI-BDQAORGHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=CC=C2)CNCCCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNCCCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




